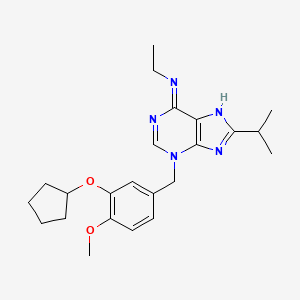

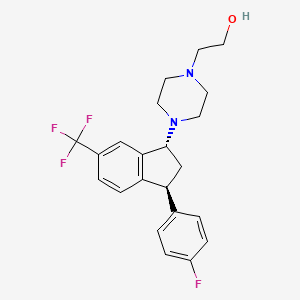

3-(3-Cyclopentyloxy-4-methoxy-benzyl)-8-isopropyl-adenine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

V-11294A is a small molecule drug that acts as a phosphodiesterase 4 inhibitor. It was initially developed by Purdue Pharma LP and has been investigated for its potential therapeutic applications in immune system diseases and respiratory diseases, particularly asthma .

Méthodes De Préparation

The synthesis of V-11294A involves several steps starting from isovanillin. The synthetic route includes the following key steps :

Conversion of isovanillin to 3-cyclopentyloxy-4-methoxybenzaldehyde: This is achieved by treating isovanillin with hydroxylamine hydrochloride, sodium acetate trihydrate, and sodium bicarbonate to form the corresponding oxime.

Reduction of oxime to benzylamine: The oxime is reduced using hydrogen gas and Raney-Nickel as a catalyst.

Formation of benzyl isothiocyanate: Benzylamine reacts with carbon disulfide and ethyl chloroformate to form benzyl isothiocyanate.

Cyclization to 2-thiouracil: The benzyl isothiocyanate is converted to thiourea, which undergoes cyclization with potassium tert-butoxide and ethyl cyanoacetate to yield 2-thiouracil.

Formation of 5-nitroso derivative: The 2-thiouracil is treated with acetic acid and sodium nitrite solution to form the 5-nitroso derivative.

Hydrogenation to diaminouracil: The 5-nitroso-uracil is hydrogenated using hydrogen gas and neutral Raney-Nickel.

Conversion to isobutyrilaminouracil derivative: The diaminouracil is treated with sodium bicarbonate and isobutyric anhydride.

Formation of 2-thioxantine: The isobutyrilaminouracil derivative is refluxed in sodium hydroxide.

Conversion to 2,6-dithioxantine: The 2-thioxantine is treated with phosphorus pentasulfide in pyridine.

Formation of 2-thioisoguanine: The 2,6-dithioxantine reacts with ethylamine.

Desulfurization to purine hydrochloride: The 2-thioisoguanine is desulfurized using neutral Raney-Nickel and converted to the desired purine hydrochloride.

Analyse Des Réactions Chimiques

V-11294A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions, such as the hydrogenation of oximes and nitroso derivatives, are crucial in its synthesis.

Substitution: Substitution reactions, such as the formation of benzyl isothiocyanate from benzylamine, are also involved in its synthesis.

Common reagents used in these reactions include hydrogen gas, Raney-Nickel, carbon disulfide, ethyl chloroformate, potassium tert-butoxide, ethyl cyanoacetate, acetic acid, sodium nitrite, sodium bicarbonate, isobutyric anhydride, phosphorus pentasulfide, and ethylamine .

Applications De Recherche Scientifique

V-11294A has been primarily investigated for its potential as an anti-inflammatory agent. As a phosphodiesterase 4 inhibitor, it has shown promise in treating inflammatory conditions such as asthma and chronic obstructive pulmonary disease. despite initial optimism, the development of V-11294A was discontinued due to a low therapeutic ratio, which limited the dose that could be administered without causing adverse effects .

Mécanisme D'action

V-11294A exerts its effects by inhibiting phosphodiesterase 4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, V-11294A increases the levels of cAMP within cells, leading to reduced inflammation. The molecular targets and pathways involved include the modulation of inflammatory cell activation and the suppression of pro-inflammatory cytokine production .

Comparaison Avec Des Composés Similaires

V-11294A is part of a class of phosphodiesterase 4 inhibitors, which includes other compounds such as cilomilast, filaminast, lirimilast, piclamilast, tofimilast, and AWD-12-281. These compounds share a similar mechanism of action but differ in their chemical structures and therapeutic windows. V-11294A was unique in its specific structural features but faced similar challenges as other phosphodiesterase 4 inhibitors, such as a low therapeutic ratio .

Propriétés

Formule moléculaire |

C23H31N5O2 |

|---|---|

Poids moléculaire |

409.5 g/mol |

Nom IUPAC |

3-[(3-cyclopentyloxy-4-methoxyphenyl)methyl]-N-ethyl-8-propan-2-yl-7H-purin-6-imine |

InChI |

InChI=1S/C23H31N5O2/c1-5-24-22-20-23(27-21(26-20)15(2)3)28(14-25-22)13-16-10-11-18(29-4)19(12-16)30-17-8-6-7-9-17/h10-12,14-15,17H,5-9,13H2,1-4H3,(H,26,27) |

Clé InChI |

KLPQJJKXRIDASJ-UHFFFAOYSA-N |

SMILES canonique |

CCN=C1C2=C(N=C(N2)C(C)C)N(C=N1)CC3=CC(=C(C=C3)OC)OC4CCCC4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methylpentacyclo[8.8.0.02,4.02,7.011,16]octadeca-1(10),11(16),12,14-tetraene-6,14-diol](/img/structure/B10781812.png)

![7-[[2-(2-Amino-1,3-thiazol-5-yl)-2-(2-oxopyrrolidin-3-yl)oxyiminoacetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10781813.png)

![benzyl N-[3-(1H-imidazol-5-yl)-1-[[2-[(2-methyl-2-phenylpropyl)amino]-2-oxoethyl]-[(4-phenylmethoxyphenyl)methyl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B10781816.png)

![2-[6-amino-2-[2-amino-3-[[2-[2-[14-(4-aminobutyl)-5-benzyl-8-[(4-hydroxyphenyl)methyl]-11-(1H-indol-3-ylmethyl)-4-methyl-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]propanoyl]azanidylhexanoyl]azanidyl-3-[(1,6-diamino-1-oxohexan-2-yl)amino]-3-oxopropane-1-thiolate;oxotechnetium(3+)](/img/structure/B10781824.png)

![[2-benzyl-3-[[3-(1H-indol-3-yl)-1-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]phosphonic acid](/img/structure/B10781848.png)

![4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-[2-[[3-(3H-indol-3-yl)-2-[[2-[2-[[2-(4-sulfooxyphenyl)acetyl]amino]hexanoylamino]acetyl]amino]propanoyl]amino]hexanoyl-methylamino]-4-oxobutanoic acid](/img/structure/B10781853.png)

![2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[4-Amino-2-[[2-[[2-[[2-[[2-[[2-[[6-carbamimidamido-3-[[1-[3-carboxy-2-(2-propylpentanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]-2-oxohexanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid](/img/structure/B10781886.png)

![1-[(3R,5S,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-3-(trifluoromethyl)-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B10781915.png)

![Sodium;2-[[4-[[2-butyl-4-chloro-5-(2-methoxy-2-oxoethyl)imidazol-1-yl]methyl]phenyl]carbamoyl]benzoate](/img/structure/B10781926.png)